Bienvenue dans la boutique en ligne BenchChem!

Isosakuranetin-7-neohesperidoside

Antidiabetic Enzyme Inhibition PTP1B

Poncirin (Isosakuranetin-7-neohesperidoside, CAS 14941-08-3) is the intact 7-O-neohesperidoside of isosakuranetin—the only form active against PTP1B, α-glucosidase, and aldose reductase. Its aglycone (isosakuranetin) and rutinoside isomer (Didymin) are inactive against these targets, making high-purity Poncirin essential for reproducible enzyme inhibition studies. The 4'-methoxy-B-ring neohesperidoside pharmacophore confers unique gastric protection (superior to neohesperidin) and AGE inhibition (IC50 3.23 µM). Do not substitute with Naringin, Didymin, or the aglycone. Verify CAS 14941-08-3 upon receipt.

Molecular Formula C28H34O14
Molecular Weight 594.6 g/mol
CAS No. 14941-08-3
Cat. No. B190377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosakuranetin-7-neohesperidoside
CAS14941-08-3
SynonymsC09830; PONCIRIN; (2S)-Poncirin; Citrifolioside; Einecs 239-020-1; PONCIRIN WITH HPLC; 4'-O-Methylnaringin; ISOSAKURANETIN-7-NEOHESPERIDOSIDE; Neohesperidoside isosakuranetin-7; ISOSAKURANETIN-7-O-NEOHESPERIDOSID
Molecular FormulaC28H34O14
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
InChIInChI=1S/C28H34O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-30,32-36H,9-10H2,1-2H3
InChIKeyNLAWPKPYBMEWIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isosakuranetin-7-neohesperidoside (Poncirin, CAS 14941-08-3): A Flavanone Glycoside with Defined Bioactivity Profile for Targeted Research Procurement


Isosakuranetin-7-neohesperidoside (CAS 14941-08-3), commonly referred to as Poncirin, is a naturally occurring flavanone glycoside primarily isolated from the fruits of Poncirus trifoliata and various Citrus species [1]. It consists of the flavanone aglycone isosakuranetin (4'-methoxy-5,7-dihydroxyflavanone) linked at the 7-O position to the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) . This specific glycosylation pattern classifies it as a flavanone-7-O-neohesperidoside, a structural sub-group known to influence both physicochemical properties and biological recognition, distinguishing it from its rutinoside isomers [2].

Procurement Caveat for Isosakuranetin-7-neohesperidoside: Why Flavanone Glycoside Substitution Risks Invalidating Experimental Outcomes


The simple substitution of Isosakuranetin-7-neohesperidoside (Poncirin) with other flavanone glycosides—such as its rutinoside isomer Didymin, the closely related naringenin derivative Naringin, or even its own aglycone—is scientifically indefensible for most research applications. The presence of a 4'-methoxy group on the B-ring, combined with a specific neohesperidoside sugar moiety, creates a unique pharmacophore that dictates its interaction with biological targets [1]. For instance, while naringin (naringenin-7-neohesperidoside) shares the identical disaccharide, its distinct aglycone (naringenin) lacks the 4'-methoxy group, leading to divergent enzyme inhibition profiles [2]. Conversely, neohesperidin shares the same neohesperidose sugar but possesses a different aglycone (hesperetin), resulting in distinct antioxidant and cytotoxic potencies in comparative gastric models [3]. Therefore, sourcing the precise CAS 14941-08-3 entity is a prerequisite for ensuring experimental reproducibility and data integrity.

Quantitative Differential Evidence for Isosakuranetin-7-neohesperidoside (CAS 14941-08-3) Selection Over Flavanone Analogs


Multi-Target Enzyme Inhibition Profile of Poncirin vs. Aglycone Comparators

Poncirin demonstrates potent, multi-target inhibition against key enzymes implicated in diabetic complications, with activity that is not observed for its aglycone, isosakuranetin. It inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 7.76 µM, α-glucosidase with an IC50 of 21.31 µM, and human recombinant aldose reductase (HRAR) with an IC50 of 3.56 µM [1]. The aglycone isosakuranetin was reported to have no significant inhibitory effect on these targets in the same study [1].

Antidiabetic Enzyme Inhibition PTP1B α-glucosidase

Superior Gastric Cytoprotection by Poncirin Compared to Neohesperidin in Rodent Models

In an HCl/ethanol-induced gastric lesion model in rats, oral administration of Poncirin (100 mg/kg) provided a 60.0% inhibition of lesion formation, which was numerically greater than the 55.0% inhibition achieved by a 50 mg/kg dose of neohesperidin, a related flavanone glycoside sharing the same neohesperidose sugar but differing in its aglycone (hesperetin) [1].

Gastroprotection In vivo efficacy Ulcer index

Lack of Osteogenic Activity: A Critical Differentiator of Poncirin from Naringenin Derivatives

In a comparative study of naringenin derivatives on osteoblast differentiation, Poncirin demonstrated no significant effect on stimulating osteoblast activity, in stark contrast to naringenin-6-C-glucoside (NCG) and the parent aglycone naringenin, which both exhibited potent bone anabolic effects [1]. This lack of activity is a defining characteristic that differentiates it from structurally similar compounds like naringin.

Osteoblast differentiation Bone anabolic Negative selection

Anti-Glycation Activity of Poncirin vs. Aglycone and Clinical Standard

Poncirin potently inhibits the formation of advanced glycation end-products (AGEs) with an IC50 of 3.23 µM [1]. This activity is significantly stronger than its aglycone, isosakuranetin, which was inactive in this assay, and comparable to or better than the clinical standard aminoguanidine, whose reported IC50 values for AGE inhibition are often in the higher micromolar to millimolar range [1].

Anti-glycation AGE formation Diabetes complications

Validated Research Application Scenarios for Isosakuranetin-7-neohesperidoside (Poncirin, CAS 14941-08-3)


Investigating Multi-Target Mechanisms in Diabetic Complications

Procurement of high-purity Poncirin is essential for studies focused on the inhibition of protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and aldose reductase. As demonstrated in head-to-head assays, the aglycone isosakuranetin is inactive against these targets, making the glycosylated Poncirin the only viable option for this line of research [1].

In Vivo Models of Gastric Mucosal Defense and Ulcer Prevention

For in vivo studies evaluating gastroprotective effects, Poncirin provides a validated tool. Its superior inhibition of HCl/ethanol-induced gastric lesions compared to neohesperidin [1] supports its use as a lead compound or positive control in rodent models of gastritis and peptic ulcer disease.

Experiments Requiring Exclusion of Osteogenic Pathway Interference

In bone biology or osteoporosis research where flavanones are being screened for anabolic effects, Poncirin serves as a critical negative control. Its documented lack of osteoblast differentiation activity [1] allows researchers to attribute any observed bone effects of a complex mixture or extract specifically to other constituents, such as naringin or its derivatives, thereby preventing false-positive conclusions.

Flavanone Structure-Activity Relationship (SAR) Studies on Anti-Glycation

Poncirin is a key comparator for SAR studies investigating the structural requirements for potent inhibition of advanced glycation end-products (AGEs). Its potent IC50 of 3.23 µM contrasts sharply with the inactivity of its aglycone [1], providing a clear data point on the essential role of the 7-O-neohesperidoside moiety for anti-glycation efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isosakuranetin-7-neohesperidoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.